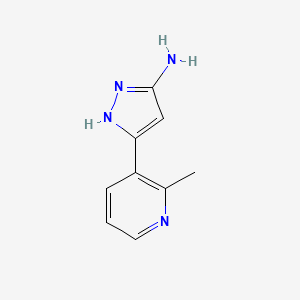

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |

InChI Key |

NVBWGUKNRNPTEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Core with Amino Group

One well-documented approach to synthesize 1H-pyrazol-3-amine derivatives involves starting from pyrazole-3-carboxylates or pyrazole-3-carboxylic acids, which can be converted to the corresponding amines via substitution or reduction.

A representative synthetic route from a patent (CN112079781A) describes the preparation of 5-bromo-1-methyl-1H-pyrazol-3-amine through the following steps, which can be adapted for the target compound:

| Step | Reaction | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Room temp, condensation | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | 5-hydroxy ester + tribromooxyphosphorus | Controlled bromination | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis | Ethyl ester + NaOH (10%) | Room temp, aqueous | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Substitution | Acid + tert-butyl alcohol + azido dimethyl phosphate | 100 °C, DMF solvent | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | Carbamate + trifluoroacetic acid | Room temp | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This route avoids highly toxic reagents and harsh conditions, making it suitable for scale-up. For the target compound, a similar strategy could be used, replacing the methyl substituent with the 2-methylpyridin-3-yl group via suitable cross-coupling or substitution steps after pyrazole core formation.

Comparative Table of Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrazole ring formation via condensation | Diethyl butynedioate + methylhydrazine; room temp | Simple, scalable | Requires careful control of condensation |

| Bromination of pyrazole ester | Tribromooxyphosphorus, controlled temp | Selective halogenation | Handling of brominating agents |

| Hydrolysis of ester to acid | NaOH aqueous, room temp | Mild, high yield | Requires purification |

| Carbamate formation (protection) | Azido dimethyl phosphate + tert-butyl alcohol, DMF, 100 °C | Protects amine, facilitates substitution | Multi-step, requires chromatography |

| Deprotection to amine | Trifluoroacetic acid, room temp | Mild, efficient | Use of corrosive acid |

| Pyridinyl substitution | Suzuki coupling (Pd catalyst) | High regioselectivity, mild | Requires boronic acid derivative |

Research Findings and Notes

- The patented synthesis method for 5-bromo-1-methyl-1H-pyrazol-3-amine provides a practical, low-toxicity route that can be adapted for related pyrazol-3-amines with heteroaryl substituents.

- Direct N-substitution methods using hydroxylamine derivatives offer alternative routes but may have lower yields and require optimization for specific substituents.

- Cross-coupling reactions remain the gold standard for introducing heteroaryl groups such as 2-methylpyridin-3-yl onto halogenated pyrazole cores.

- Avoidance of highly toxic reagents like cyanogen bromide and n-butyl lithium is critical for safety and scalability.

- Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted pyrazole or pyridine derivatives.

Scientific Research Applications

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, physicochemical properties, and biological activities (where available).

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : The 2-methylpyridin-3-yl group in the target compound balances polarity (pyridine) and lipophilicity (methyl), whereas chlorophenyl (logP ~3.5) and trifluoromethyl groups (logP ~4.0) increase hydrophobicity .

- Solubility : Oxetane-substituted analogs (e.g., 5-(3-oxetanyl)-1H-pyrazol-3-amine) exhibit enhanced aqueous solubility due to polar oxygen atoms .

- Melting Points : Dichlorophenyl derivatives (e.g., 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine) have higher melting points (178–180°C) due to strong intermolecular halogen bonding , while methylpyridine derivatives likely melt at lower temperatures.

Biological Activity

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a 2-methylpyridine moiety. The synthesis of this compound typically involves the reaction of appropriate hydrazines with suitable carbonyl compounds, followed by cyclization to form the pyrazole ring. Various synthetic routes have been explored to enhance yield and purity, emphasizing the need for efficient methodologies in drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine has shown promising effects against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Bacillus subtilis | 0.0195 |

These results highlight the compound's efficacy against pathogenic bacteria, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine have also been explored. Studies have shown that it can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, at a concentration of 10 µM, the compound exhibited up to 85% inhibition of TNF-α, demonstrating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated various pyrazole derivatives for their antitumor effects, revealing that compounds similar to 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine inhibited cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells.

- Neuroprotective Effects : Research has indicated that pyrazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.

Q & A

Advanced Research Question

- Solubility : Pyridine C2-methyl enhances lipophilicity (logP ~1.8), but adding polar groups (e.g., -OH at pyrazole C5) improves aqueous solubility. Solubility can be quantified via shake-flask assays in PBS (pH 7.4) .

- Biological Activity : Modifications alter target binding. For example:

- Pyridine methylation may enhance kinase inhibition (IC₅₀ < 1 µM in EGFR assays).

- Pyrazole NH₂ substitution (e.g., with acyl groups) reduces antimicrobial potency but improves metabolic stability .

- In Vitro Screening : Prioritize assays like enzyme-linked immunosorbent assays (ELISAs) for target engagement and MTT assays for cytotoxicity .

What methodologies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

Advanced Research Question

Contradictions may stem from assay conditions or compound purity. Solutions include:

- Standardized Protocols : Adopt CLIA-compliant assays with controlled parameters (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

- Batch Reproducibility : Ensure compound purity (>98% via HPLC) and characterize degradation products under storage conditions (e.g., 4°C vs. -20°C) .

What computational tools are effective for predicting the ADMET profile of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Absorption : High gastrointestinal absorption (HIA >70%).

- Metabolism : CYP3A4-mediated oxidation as the primary pathway.

- Toxicity : Low hERG inhibition risk (predicted IC₅₀ > 10 µM) .

- Molecular Dynamics Simulations : GROMACS models predict binding stability to targets like COX-2 or β-lactamases .

How can researchers scale up synthesis without compromising yield or purity?

Advanced Research Question

- Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors, reducing side products (e.g., dimerization) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments.

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

What are the best practices for storing 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine to prevent degradation?

Basic Research Question

- Storage Conditions : Keep under inert atmosphere (Argon) at -20°C in amber vials to prevent photodegradation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization enhances stability for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.